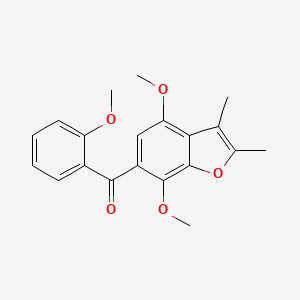
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. Techniques such as microwave-assisted synthesis (MWI) have been explored to enhance reaction rates and reduce energy consumption . The use of continuous flow reactors and automated systems also contributes to the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-quinones, while reduction can yield dihydrobenzofurans. Substitution reactions can introduce halogens, nitro groups, or other functional groups, leading to a diverse array of benzofuran derivatives .
Applications De Recherche Scientifique
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or tyrosinase, leading to its antimicrobial or anticancer effects . The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with applications in phototherapy for skin conditions.
Angelicin: Known for its therapeutic potential in treating various skin disorders.
Uniqueness
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy and methyl groups enhance its solubility, stability, and reactivity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
49710-87-4 |
|---|---|
Formule moléculaire |
C20H20O5 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)25-20-17(11)16(23-4)10-14(19(20)24-5)18(21)13-8-6-7-9-15(13)22-3/h6-10H,1-5H3 |
Clé InChI |
OQRVWBDKIKNKDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C(=CC(=C12)OC)C(=O)C3=CC=CC=C3OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)






![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)



![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
